molecular formula C15H13BrClNO2 B2420104 3-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide CAS No. 449170-35-8

3-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide

Cat. No.: B2420104
CAS No.: 449170-35-8
M. Wt: 354.63
InChI Key: VKCDCOBAGUHOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a chloro group, a methoxy group, and a methyl group attached to a benzamide core

Properties

IUPAC Name

3-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-9-6-13(14(20-2)8-12(9)17)18-15(19)10-4-3-5-11(16)7-10/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCDCOBAGUHOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Reactants in the Suzuki–Miyaura coupling.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Organic Synthesis

3-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, to form more complex molecules. This property is essential for developing new materials and pharmaceuticals.

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes. The presence of halogens (bromine and chlorine) is believed to enhance its binding affinity to biological targets, potentially altering cellular pathways.
  • Protein Binding Studies : Research indicates that this compound interacts with proteins, which may influence its pharmacological properties. Understanding these interactions is crucial for drug design and development.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its therapeutic potential:

  • Anticancer Activity : Similar compounds have shown promising results in cytotoxicity assays against various cancer cell lines. While specific data on this compound's efficacy is limited, its structural analogs have demonstrated significant activity against tumor cells.
  • Antimicrobial Properties : There is emerging evidence that compounds within this class exhibit antimicrobial activity against certain bacterial strains. This suggests potential applications in treating infections.

Cytotoxicity Studies

Research has highlighted the cytotoxic effects of related compounds on cancer cell lines:

Cell LineIC50 (µM)Mechanism
HeLa< 1Microtubule disruption
MCF7< 1Microtubule disruption
HT-29< 1Microtubule disruption

These findings indicate that similar compounds effectively inhibit cell proliferation by disrupting microtubule formation during the cell cycle.

Antimicrobial Activity

The antimicrobial efficacy of related benzamides has been documented:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

These results suggest moderate to good antimicrobial properties, indicating the potential for further exploration in clinical settings.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is unique due to the specific combination of substituents on the benzamide core. This unique structure can impart distinct chemical and biological properties, making it valuable for specific research applications.

Biological Activity

3-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of enzyme inhibition and protein binding. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance in pharmacological research.

Chemical Structure and Properties

The compound features a benzamide backbone with several substituents: a bromine atom, a chlorine atom, a methoxy group, and a methyl group attached to the phenyl rings. This unique combination of functional groups contributes to its chemical reactivity and biological activity. The presence of halogens is particularly noteworthy as they can enhance binding affinity to biological targets, potentially altering cellular pathways and responses.

While specific details about the mechanism of action for this compound remain limited, it is hypothesized that the compound interacts with specific enzymes or receptors. Such interactions may modulate their activity, triggering downstream signaling pathways. This could involve occupying active sites on enzymes or altering receptor functions through competitive inhibition.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as enzyme inhibitors. For example, studies on benzamide derivatives have shown their potential to inhibit various kinases and other enzymes involved in critical biological processes .

Protein Binding Studies

Binding studies suggest that the compound may exhibit significant interactions with proteins, which could lead to alterations in cellular signaling pathways. The structural features of this compound allow it to engage with specific molecular targets effectively.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzamide derivatives, providing insights into the potential applications of this compound:

  • Anticancer Activity :
    • A study highlighted the effectiveness of certain benzamide derivatives as RET kinase inhibitors, demonstrating moderate to high potency in ELISA-based assays. Such findings suggest that structurally similar compounds could be explored for anticancer therapies .
  • Tubulin Interaction :
    • Another investigation revealed that related compounds interact with tubulin at the colchicine-binding site, leading to microtubule destabilization and cell cycle arrest in cancer cell lines. These findings indicate a potential mechanism through which this compound may exert antiproliferative effects .
  • Inhibition Potency :
    • The IC50 values for related compounds have been reported in the range of nanomolar concentrations, indicating strong inhibitory effects on cancer cell proliferation. This positions benzamide derivatives as promising candidates for further development in cancer therapy .

Comparative Analysis

Compound NameKey FeaturesBiological Activity
This compoundHalogenated benzamideEnzyme inhibition, potential anticancer properties
Benzamide, N-(3-chlorophenyl)-4-bromo-Similar halogen substitutionsModerate RET kinase inhibition
Benzamide derivatives (various)Diverse substituentsAnticancer activity via tubulin interaction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.